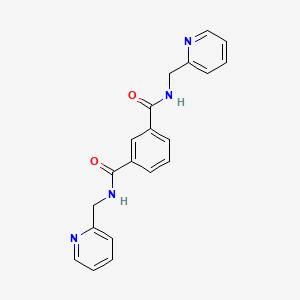

N1,N3-bis(pyridin-2-ylmethyl)isophthalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

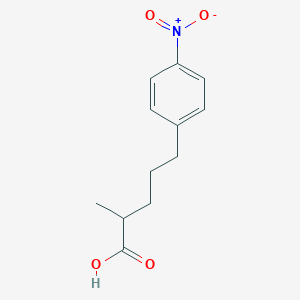

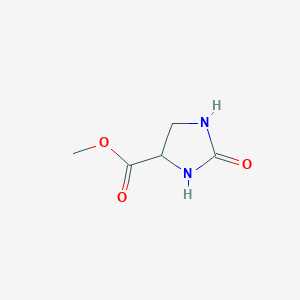

N1,N3-bis(pyridin-2-ylmethyl)isophthalamide is a chemical compound with the molecular formula C20H18N4O2 and a molecular weight of 346.38 g/mol . This compound is known for its unique structure, which includes two pyridin-2-ylmethyl groups attached to an isophthalamide core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Wirkmechanismus

Target of Action

N,N-bis(2-pyridylmethyl)isophthalamide, also known as N,N’-Bis(2-pyridinylmethyl)isophthalamide or 1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide, primarily targets heavy metals such as mercury, cadmium, and lead . These heavy metals are known to cause significant damage to the central nervous system (CNS) in humans .

Mode of Action

N,N-bis(2-pyridylmethyl)isophthalamide interacts with its targets by chelating the heavy metals, forming stable complexes . This interaction reduces the concentration of these heavy metals in the body, thereby mitigating their toxic effects .

Biochemical Pathways

The biochemical pathways affected by N,N-bis(2-pyridylmethyl)isophthalamide involve the detoxification of heavy metals. By chelating these metals, N,N-bis(2-pyridylmethyl)isophthalamide prevents them from interacting with biological molecules and disrupting normal cellular functions . The downstream effects include a reduction in neurotoxicity and oxidative stress .

Pharmacokinetics

It is known that this compound is lipophilic, which may enhance its bioavailability and distribution in the body

Result of Action

The primary result of N,N-bis(2-pyridylmethyl)isophthalamide’s action is the reduction of heavy metal toxicity. In studies, it has been shown to reduce both acute and chronic toxicity of methylmercury . It has also been found to be effective in reducing lead-induced toxicity in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-bis(2-pyridylmethyl)isophthalamide. For instance, the presence of heavy metals in the environment can increase the demand for N,N-bis(2-pyridylmethyl)isophthalamide’s chelating action . Additionally, the compound’s lipophilic nature may influence its stability and efficacy in different physiological environments .

Biochemische Analyse

Biochemical Properties

N,N-bis(2-pyridylmethyl)isophthalamide exhibits preferential binding to ferrous (Fe 2+) iron with a negligible binding affinity to ferric (Fe 3+) iron, indicating a selective chelation of labile iron . It also decreases cellular labile iron and lessens the production of iron-induced reactive oxygen species .

Cellular Effects

N,N-bis(2-pyridylmethyl)isophthalamide has been shown to exert neuroprotective activity in U-87 MG cells exposed to lead acetate (PbAc) . It successfully counteracts Pb-induced neuroinflammation by reducing IL-1β and GFAP expression levels . It also significantly increases ferroportin expression, thereby enhancing the cellular ability to efflux heavy metals .

Molecular Mechanism

The molecular mechanism of N,N-bis(2-pyridylmethyl)isophthalamide involves its high affinity for heavy metals, which allows it to bind and decrease their concentrations . This binding interaction with heavy metals can lead to a decrease in cellular labile iron and a reduction in the production of iron-induced reactive oxygen species .

Temporal Effects in Laboratory Settings

In studies involving the nematode Caenorhabditis elegans, N,N-bis(2-pyridylmethyl)isophthalamide was shown to reduce both acute and chronic toxicity of methylmercury (MeHg) . Co-treatment with N,N-bis(2-pyridylmethyl)isophthalamide achieved maximal efficacy against MeHg toxicity, and even delayed treatment was effective at reducing neurotoxicity .

Dosage Effects in Animal Models

The effects of N,N-bis(2-pyridylmethyl)isophthalamide in animal models have been studied in the context of heavy metal toxicity. In a mouse model of brain iron accumulation, oral administration of N,N-bis(2-pyridylmethyl)isophthalamide for 6 weeks decreased iron accumulation in the brain as well as the liver .

Metabolic Pathways

Its ability to bind heavy metals and decrease their concentrations suggests that it may interact with metabolic pathways involving these metals .

Transport and Distribution

N,N-bis(2-pyridylmethyl)isophthalamide is a lipophilic compound, which suggests that it can readily cross cell membranes . Its ability to increase ferroportin expression indicates that it may influence the transport and distribution of heavy metals within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-bis(pyridin-2-ylmethyl)isophthalamide typically involves the reaction of isophthaloyl chloride with pyridin-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N3-bis(pyridin-2-ylmethyl)isophthalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N1,N3-bis(pyridin-2-ylmethyl)isophthalamide has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and catalysts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1,N3-bis(pyridin-3-ylmethyl)isophthalamide

- N1,N3-bis(pyridin-4-ylmethyl)isophthalamide

Uniqueness

N1,N3-bis(pyridin-2-ylmethyl)isophthalamide is unique due to its specific substitution pattern on the pyridine rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards metal ions and biological targets .

Eigenschaften

IUPAC Name |

1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(23-13-17-8-1-3-10-21-17)15-6-5-7-16(12-15)20(26)24-14-18-9-2-4-11-22-18/h1-12H,13-14H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSQPSJHVFGECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)

![3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2683331.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2683332.png)

![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2683336.png)

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/new.no-structure.jpg)

![3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2683342.png)

![N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2683343.png)